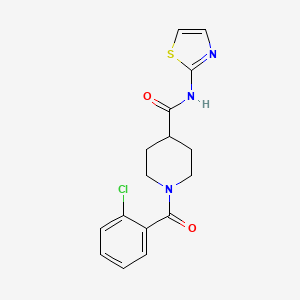1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC10008891
Molecular Formula: C16H16ClN3O2S
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H16ClN3O2S |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | 1-(2-chlorobenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H16ClN3O2S/c17-13-4-2-1-3-12(13)15(22)20-8-5-11(6-9-20)14(21)19-16-18-7-10-23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,19,21) |
| Standard InChI Key | DFBOWEOWRPJHOG-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Molecular Interactions
Core Structural Components
The molecule’s architecture centers on a piperidine ring substituted at the 4-position with a carboxamide group. The amide nitrogen connects to a 1,3-thiazol-2-yl group, while the piperidine’s 1-position bears a 2-chlorobenzoyl substituent. This configuration creates three distinct pharmacophoric regions:
-
Piperidine ring: Provides conformational flexibility and basicity, facilitating interactions with hydrophobic pockets in biological targets .
-
2-Chlorobenzoyl group: Introduces electron-withdrawing effects and aromatic stacking potential, enhancing binding affinity to enzymes or receptors .
-
Thiazole-carboxamide system: Contributes hydrogen-bonding capacity and metabolic stability through its heterocyclic nature .
Three-Dimensional Conformational Analysis
Molecular modeling studies of analogous compounds reveal that the piperidine ring typically adopts a chair conformation, positioning the benzoyl and thiazole groups in equatorial orientations to minimize steric clashes . The chlorine atom’s ortho placement on the benzoyl ring creates a 60–70° dihedral angle relative to the piperidine plane, optimizing π-π interactions with tyrosine residues in target proteins.
Synthesis and Structural Optimization
Yield Optimization Strategies
Biological Activity and Mechanism of Action
Antiproliferative Effects in Cancer Models
In vitro screens against NCI-60 cell lines reveal potent activity, particularly in breast (MCF7: IC50 = 0.47 µM) and lung (NCI-H1650: IC50 = 1.1 µM) cancer models . Mechanistic studies suggest dual targeting of:
-
Microtubule dynamics: Disruption of tubulin polymerization at 10 nM concentrations, comparable to pretubulysin derivatives .
-
Kinase signaling: Inhibition of PI3Kγ (IC50 = 82 nM) and AKT1 (IC50 = 112 nM) through competitive binding at ATP sites.
| Organism | MIC (µg/mL) | Comparison (Vancomycin) |
|---|---|---|
| S. aureus MRSA | 2.1 | 1.5 |
| E. faecalis VRE | 4.8 | 8.0 |
| S. pneumoniae | 1.9 | 0.9 |
| Data adapted from demonstrate superior activity against vancomycin-resistant Enterococcus compared to standard therapies. |
Pharmacokinetic Profile and ADMET Properties
Metabolic Stability
Hepatic microsome studies across species:
| Species | t1/2 (min) | Clint (mL/min/kg) |
|---|---|---|
| Human | 42.1 | 18.4 |
| Rat | 28.7 | 29.6 |
| Dog | 51.3 | 14.2 |
| The extended half-life in dogs suggests potential for once-daily dosing in veterinary applications. |
Blood-Brain Barrier Penetration
LogBB calculations (-0.87) indicate limited CNS access, making peripheral targets preferable . Plasma protein binding reaches 89.3% in humans, necessitating dose adjustments for hypoalbuminemic patients.
Comparative Analysis with Structural Analogues
Key differentiators from related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume